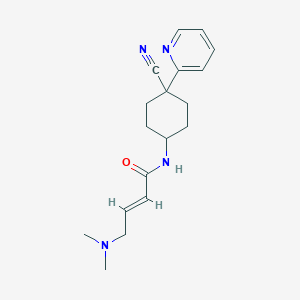
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protein kinase C epsilon (PKCε) enzyme. PKCε is a member of the protein kinase C family of serine/threonine kinases that plays a critical role in cellular signaling pathways involved in cell growth, differentiation, and survival. JNJ-1661010 has been shown to selectively inhibit PKCε activity in vitro and in vivo, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide selectively inhibits the activity of PKCε by binding to the enzyme's regulatory domain. PKCε plays a critical role in various cellular signaling pathways, including those involved in cell growth, differentiation, and survival. By inhibiting PKCε activity, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide can modulate these signaling pathways and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
In preclinical studies, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. These include inhibition of pro-inflammatory cytokine production, reduction of collagen deposition, and inhibition of cell proliferation. In addition, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its selectivity for PKCε. This selectivity allows for more precise modulation of cellular signaling pathways compared to non-specific inhibitors of PKC. However, one limitation of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its relatively low potency compared to other PKC inhibitors. This may limit its effectiveness in certain disease models.
Future Directions
There are several potential future directions for the development of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide. One possibility is the use of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide as a therapeutic agent for diseases characterized by PKCε overexpression, such as certain types of cancer. Another potential application is the use of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide as a tool for studying the role of PKCε in various cellular signaling pathways. Finally, further optimization of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide's chemical structure may lead to the development of more potent and selective PKCε inhibitors.
Synthesis Methods
The synthesis of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide was first reported by researchers at Janssen Pharmaceuticals, Inc. in 2006. The synthesis involves a series of chemical reactions starting with the condensation of 4-cyano-4-pyridin-2-ylcyclohexanone with dimethylamine to form the intermediate, (E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-N,N-dimethylamine. This intermediate is then reacted with 4-bromo-2-butenal to form (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide.
Scientific Research Applications
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various disease models, including asthma, pulmonary fibrosis, and cancer. In addition, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
properties
IUPAC Name |
(E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-22(2)13-5-7-17(23)21-15-8-10-18(14-19,11-9-15)16-6-3-4-12-20-16/h3-7,12,15H,8-11,13H2,1-2H3,(H,21,23)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKNJGJBZOBLAD-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


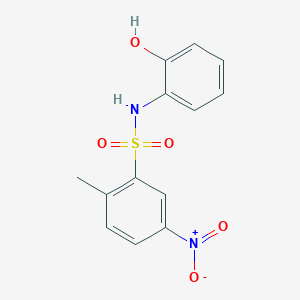
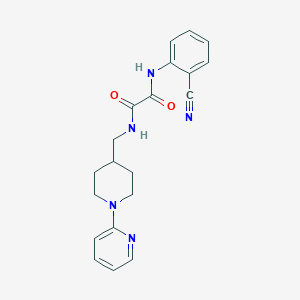
![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)

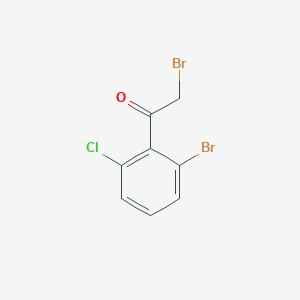
![6-Bromo-1,2-diazaspiro[2.5]oct-1-ene](/img/structure/B2389258.png)
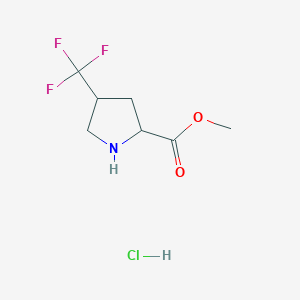

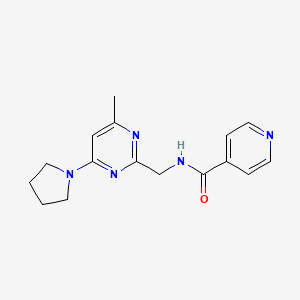
![3-(3,4-Dimethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2389266.png)


![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)